2-chloro-4-nitrobenzyl 4-[(benzylsulfonyl)methyl]benzoate
Overview
Description
2-chloro-4-nitrobenzyl 4-[(benzylsulfonyl)methyl]benzoate is an organic compound that features a combination of chloro, nitro, benzyl, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitrobenzyl 4-[(benzylsulfonyl)methyl]benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Nitration: The starting material, 2-chlorobenzyl alcohol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-chloro-4-nitrobenzyl alcohol.
Esterification: The 2-chloro-4-nitrobenzyl alcohol is then esterified with 4-[(benzylsulfonyl)methyl]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitrobenzyl 4-[(benzylsulfonyl)methyl]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 2-chloro-4-aminobenzyl 4-[(benzylsulfonyl)methyl]benzoate.
Oxidation: Formation of 2-chloro-4-nitrobenzoic acid derivatives.
Scientific Research Applications
2-chloro-4-nitrobenzyl 4-[(benzylsulfonyl)methyl]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitrobenzyl 4-[(benzylsulfonyl)methyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and sulfonyl can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrobenzyl benzoate
- 2-chloro-4-nitrobenzyl 4-(propionylamino)benzoate
- 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate
Uniqueness
2-chloro-4-nitrobenzyl 4-[(benzylsulfonyl)methyl]benzoate is unique due to the presence of the benzylsulfonyl group, which can impart distinct chemical and physical properties. This functional group can enhance the compound’s solubility, stability, and reactivity compared to similar compounds without the sulfonyl group.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 4-(benzylsulfonylmethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO6S/c23-21-12-20(24(26)27)11-10-19(21)13-30-22(25)18-8-6-17(7-9-18)15-31(28,29)14-16-4-2-1-3-5-16/h1-12H,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJJDFFPSWKWGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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